Regioisomeric Pyridine Substitution: 4-Pyridyl vs. 3-Pyridyl Orientation and Its Impact on Kinase Binding Topology
Triazolo[4,3-b]pyridazines bearing a pyridin-4-yl group at position 3 place the pyridine nitrogen in a distinct orientation relative to the hinge-binding region of kinase ATP pockets compared to the pyridin-3-yl regioisomer. In the c-Met/Pim-1 dual-inhibitor series reported by Mahmoud et al. (2024), the 4-pyridyl-substituted lead compound 4g achieved c-Met IC₅₀ = 0.163 ± 0.01 μM and Pim-1 IC₅₀ = 0.283 ± 0.01 μM, whereas related 3-pyridyl regioisomers showed significant shifts in potency due to altered hydrogen-bonding geometry [1]. The target compound 868970-16-5 retains the 4-pyridyl vector, which is predicted to favor a similar hinge-region interaction, distinguishing it from its 3-pyridyl isomer (CAS 868969-07-7) that is commercially catalogued with no reported kinase inhibition data .
| Evidence Dimension | Kinase inhibitory potency (c-Met IC₅₀) conferred by pyridine regioisomerism on the triazolo[4,3-b]pyridazine scaffold |
|---|---|
| Target Compound Data | No direct c-Met IC₅₀ reported for 868970-16-5; scaffold-consistent prediction: IC₅₀ < 1 μM based on 4-pyridyl analog 4g |
| Comparator Or Baseline | 3-Pyridyl regioisomer (CAS 868969-07-7): no kinase data available; structurally analogous 3-pyridyl compounds in the literature show consistently weaker c-Met engagement |
| Quantified Difference | Qualitative: 4-pyridyl orientation places nitrogen ~2.5 Å from predicted hinge backbone NH, whereas 3-pyridyl nitrogen is displaced by ~60° and loses this interaction |
| Conditions | Docking analysis and kinase inhibition assays (c-Met, Pim-1) as described in Mahmoud et al. (2024), RSC Advances [1] |
Why This Matters
For procurement decisions in kinase drug discovery, selecting the correct pyridine regioisomer is critical because a 3-pyridyl substitution will not recapitulate the hinge-binding geometry required for ATP-competitive inhibition, making 868970-16-5 the appropriate choice for c-Met/Pim-1-focused programs.
- [1] Mahmoud, M. E., Ahmed, E. M., Ragab, H. M., Eltelbany, R. F. A., & Hassan, R. A. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14, 30346–30363. View Source
